molecular formula C6H3FNNaO4S B15253480 Sodium 2-fluoro-4-nitrobenzene-1-sulfinate

Sodium 2-fluoro-4-nitrobenzene-1-sulfinate

Cat. No.: B15253480
M. Wt: 227.15 g/mol
InChI Key: UDROOOGCJSZJSQ-UHFFFAOYSA-M
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Description

Sodium 2-fluoro-4-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₆H₃FNNaO₄S and a molecular weight of 227.15 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula

C6H3FNNaO4S

Molecular Weight

227.15 g/mol

IUPAC Name

sodium;2-fluoro-4-nitrobenzenesulfinate

InChI

InChI=1S/C6H4FNO4S.Na/c7-5-3-4(8(9)10)1-2-6(5)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1

InChI Key

UDROOOGCJSZJSQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-fluoro-4-nitrobenzene-1-sulfinate, typically involves the reaction of sulfonyl chlorides with sodium sulfite under basic conditions . The reaction can be represented as follows:

R-SO2Cl+Na2SO3R-SO2Na+NaCl\text{R-SO}_2\text{Cl} + \text{Na}_2\text{SO}_3 \rightarrow \text{R-SO}_2\text{Na} + \text{NaCl} R-SO2​Cl+Na2​SO3​→R-SO2​Na+NaCl

In this case, R represents the 2-fluoro-4-nitrobenzene group.

Industrial Production Methods: Industrial production of sodium sulfinates often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-fluoro-4-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2-fluoro-4-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-fluoro-4-nitrobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, including proteins and nucleic acids, leading to modifications that alter their function. The specific pathways and molecular targets depend on the nature of the reaction and the biological context .

Comparison with Similar Compounds

Uniqueness: Sodium 2-fluoro-4-nitrobenzene-1-sulfinate is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which imparts distinct electronic properties and reactivity. This combination makes it a valuable reagent in synthetic chemistry and a versatile tool in scientific research .

Biological Activity

Sodium 2-fluoro-4-nitrobenzene-1-sulfinate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic applications. This article explores its biological activity, relevant research findings, and case studies, providing a comprehensive overview of the compound's significance.

Chemical Structure and Properties

This compound has the following chemical formula: C6H3FNNaO4S\text{C}_6\text{H}_3\text{FNNaO}_4\text{S}. The presence of both a fluorine atom and a nitro group on the benzene ring contributes to its unique reactivity and potential biological applications. The sulfonate group enhances its solubility in water, making it suitable for various biological assays.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In a study examining various nitro-substituted aromatic compounds, it was found that compounds with nitro groups often display significant antimicrobial activity against a range of pathogens. This is attributed to the ability of nitro groups to undergo reduction in bacterial cells, leading to the generation of reactive intermediates that can damage cellular components .

Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Nitroaromatic compounds are known to interact with various enzymes, including carbonic anhydrases, which play crucial roles in physiological processes such as respiration and acid-base balance. Studies suggest that this compound may inhibit specific enzyme activities, although detailed mechanisms remain to be elucidated .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study of several nitroaromatic compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating promising potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction
A study focused on the interaction of this compound with carbonic anhydrase revealed that it could inhibit enzyme activity by approximately 40% at a concentration of 100 µM. This inhibition suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialMIC against S. aureus: 32 µg/mL
AntimicrobialMIC against E. coli: 32 µg/mL
Enzyme InhibitionInhibition of carbonic anhydrase: ~40% at 100 µM

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